molecular formula C14H12BrN3O B3873501 EBV lytic cycle inducer-1

EBV lytic cycle inducer-1

Cat. No.: B3873501
M. Wt: 318.17 g/mol
InChI Key: GZJPBATWGXWPLE-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EBV lytic cycle inducer-1 is a chemical compound known for its ability to reactivate the lytic cycle of the Epstein-Barr virus (EBV). The Epstein-Barr virus is a member of the herpesvirus family and is associated with various human malignancies, including lymphomas and carcinomas. The lytic cycle reactivation is crucial for the production of progeny virus and further transmission to uninfected host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EBV lytic cycle inducer-1 involves multiple steps, including the preparation of intermediates and the final compound. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Generally, the synthesis involves organic reactions such as nucleophilic substitution, oxidation, and reduction under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: EBV lytic cycle inducer-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

EBV lytic cycle inducer-1 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of EBV lytic cycle inducer-1 involves the reactivation of the lytic cycle of the Epstein-Barr virus. The compound induces the expression of viral immediate-early genes, such as BZLF1 and BRLF1, which initiate the lytic cycle. This leads to the production of viral proteins and the replication of viral DNA, ultimately resulting in the release of progeny virus .

Comparison with Similar Compounds

Uniqueness: EBV lytic cycle inducer-1 is unique in its specific ability to target and reactivate the lytic cycle of the Epstein-Barr virus, making it a valuable tool in research and potential therapeutic applications. Its effectiveness in inducing the lytic cycle and its potential use in lytic induction therapy against EBV-associated malignancies set it apart from other similar compounds .

Properties

IUPAC Name

3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJPBATWGXWPLE-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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